Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c1-15-6(14)3-4(7(9,10)11)12-2-13-5(3)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVHGBDGDPIZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CN=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804890-92-3 | |
| Record name | methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the chloro, trifluoromethyl, and carboxylate ester groups. One common method involves the use of chlorinating agents and trifluoromethylating reagents under controlled conditions to achieve the desired substitution pattern on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Ethyl 4-Chloro-2-Trifluoromethylpyrimidine-5-Carboxylate (CAS 85730-36-5)
- Structure : Chlorine at position 4, trifluoromethyl at position 2, and an ethyl ester at position 5.
- Key Differences : Positional isomerism alters electronic distribution, reducing steric hindrance at position 6 compared to the target compound. The ethyl ester increases lipophilicity slightly (molecular weight: 270.67 g/mol ).
- Applications : Used in kinase inhibitor synthesis, leveraging the 2-CF₃ group for hydrophobic interactions .
Methyl 2-Chloro-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 175137-27-6)
- Structure : Chlorine at position 2 and trifluoromethyl at position 3.
- Key Differences : The reversed substituent positions reduce electrophilicity at position 4, impacting reactivity in Suzuki-Miyaura couplings.
Functional Group Variations
Methyl 6-(Benzylamino)-4-Chloro-2-(Methylsulfinyl)Pyrimidine-5-Carboxylate (11)
- Structure: Benzylamino at position 6, methylsulfinyl (-SOMe) at position 2.
- Key Differences : The sulfinyl group enhances chemoselectivity in nucleophilic displacements, enabling selective amine substitutions at position 2. This contrasts with the target compound’s trifluoromethyl group, which is less reactive toward nucleophiles .
4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methyl-N-Methylsulfonylamino)Pyrimidine-5-Carboxylate
- Structure : Fluorophenyl and isopropyl substituents, with a sulfonamide group at position 2.
- Key Differences : The sulfonamide group introduces hydrogen-bonding capacity, unlike the inert -CF₃ group. This compound is a key intermediate in rosuvastatin synthesis, highlighting its pharmaceutical relevance .
Fused-Ring Systems
Ethyl 4-Chloro-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate
- Structure: Thieno[2,3-d]pyrimidine fused ring with chloro and methyl substituents.
- Molecular weight: 256.71 g/mol .
Methyl 4-(4-(Trifluoromethoxy)Phenylamino)Thieno[2,3-d]Pyrimidine-6-Carboxylate
- Structure: Thienopyrimidine core with a trifluoromethoxyphenylamino group.
- Key Differences: The amino group enables hydrogen bonding, while the trifluoromethoxy (-OCF₃) substituent provides electron-withdrawing effects distinct from -CF₃. Synthesized via condensation of 4-trifluoromethoxyaniline with pyrimidine aldehydes .
Partially Hydrogenated Derivatives
Ethyl 4-(Fluorophenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
Comparative Data Table
Biological Activity
Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibition activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by its unique trifluoromethyl and chloro substituents. These modifications are known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Pyrimidine derivatives, including this compound, have shown promising anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.
The variations in IC50 values suggest that structural modifications can significantly influence the anticancer efficacy of pyrimidine derivatives.
2. Antibacterial Activity
The antibacterial potential of this compound has been evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
These findings indicate that this compound may serve as a lead structure for developing new antibacterial agents.
3. Anti-inflammatory Activity
In vivo studies have assessed the anti-inflammatory effects of this compound using carrageenan-induced paw edema models. The compound demonstrated significant reduction in edema, suggesting its potential as an anti-inflammatory agent.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes implicated in inflammation and cancer progression.
- Cell Cycle Arrest: Studies have shown that it induces cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study underscores the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antibacterial Action
In another study, the antibacterial efficacy of this compound was tested against clinical isolates of S. aureus. The results demonstrated that the compound exhibited bacteriostatic effects at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option.
Q & A
Q. What are the standard synthetic routes for Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate?
Methodological Answer: The synthesis typically involves esterification of the precursor acid, 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid, using methanol and a dehydrating agent (e.g., thionyl chloride or phosphorus oxychloride). Key steps include:
- Reaction setup : Reflux the acid with methanol and thionyl chloride (1:3 molar ratio) in anhydrous dichloromethane (DCM) at 60°C for 6–8 hours .
- Workup : Neutralize excess acid with aqueous sodium bicarbonate, followed by solvent evaporation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.
Critical Parameters : Moisture-free conditions are essential to avoid hydrolysis of the trifluoromethyl group.
Q. How can reaction conditions be optimized for high yield and purity?
Methodological Answer: Optimization involves systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may increase side products; DCM balances reactivity and selectivity .
- Temperature : Controlled heating (50–70°C) minimizes decomposition of intermediates.
- Catalysts : Lewis acids like BF₃·Et₂O improve esterification efficiency.
Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) or ¹⁹F NMR to track reaction progress and identify impurities .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 8.5–9.0 ppm) and ester carbonyl (δ 165–170 ppm).
- ¹⁹F NMR : Confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- IR Spectroscopy : Stretching frequencies for C=O (1730–1750 cm⁻¹) and C-Cl (750–800 cm⁻¹).
- Mass Spectrometry : ESI-MS confirms molecular weight (MW 255.6 g/mol) with [M+H]⁺ peak at m/z 256.
Q. How is the compound purified after synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures for high recovery of crystalline product.
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent resolves ester derivatives from unreacted acid.
- HPLC Prep : Reverse-phase C18 columns isolate trace impurities (<2%) .
Q. What are the stability considerations for storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the ester group.
- Long-Term Stability : Periodic NMR analysis (every 6 months) monitors decomposition .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure determination?
Methodological Answer:
- Software Tools : Refine structures using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data) .
- Validation : Cross-check with PLATON to detect missed symmetry or disorder. For example, the trifluoromethyl group may exhibit rotational disorder, requiring constrained refinement .
- Data Collection : High-resolution (<1.0 Å) X-ray data reduces ambiguity in electron density maps.
Q. What strategies evaluate substituent effects on biological activity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., replacing -Cl with -CH₃ or -CF₃ with -CF₂H) and test against target enzymes (e.g., DHFR inhibitors) .
- Computational Docking : Use AutoDock Vina to model interactions between derivatives and protein active sites (e.g., binding affinity of -CF₃ vs. -Cl groups) .
- In Vitro Assays : Measure IC₅₀ values in cell lines to correlate substituent hydrophobicity (logP) with activity (Table 1).
Q. Table 1: Biological Activity of Analogues
| Substituent (Position) | Target Enzyme | IC₅₀ (µM) | logP |
|---|---|---|---|
| -CF₃ (6) | DHFR | 0.12 | 2.32 |
| -Cl (6) | DHFR | 0.45 | 1.98 |
| -CH₃ (6) | DHFR | 1.20 | 1.65 |
| Data adapted from . |
Q. How to address contradictory bioactivity results across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line (e.g., HeLa vs. MCF-7) or assay protocol (MTT vs. resazurin).
- Dose-Response Repetition : Conduct triplicate experiments at 8–10 concentrations to validate outliers.
- Mechanistic Studies : Use siRNA knockdown to confirm target specificity if off-target effects are suspected .
Q. What role do hydrogen-bonding patterns play in crystallization?
Methodological Answer:
- Graph Set Analysis : Map H-bond networks (e.g., R₂²(8) motifs) using Mercury CSD to predict crystal packing. The chloro and ester groups often form H-bonds with solvent (e.g., ethanol) .
- Impact of -CF₃ : The electron-withdrawing trifluoromethyl group reduces H-bond donor capacity but enhances π-stacking in the pyrimidine ring .
Q. How to design derivatives for targeted drug delivery?
Methodological Answer:
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) at the ester position for pH-sensitive release.
- Conjugation : Attach PEG linkers or antibody fragments via the chloro group for tumor-specific targeting.
- In Vivo PK Studies : Monitor plasma half-life (t₁/₂) and bioavailability in murine models using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
